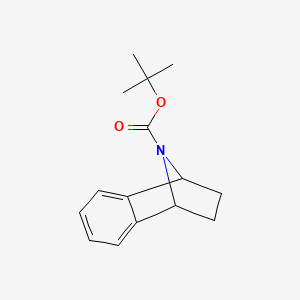

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-7,12-13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCQOSBQHZXJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate typically involves multiple steps. One common method includes the reaction of a naphthalene derivative with tert-butylamine under specific conditions. The reaction mixture is often heated to around 110°C for several hours, followed by cooling and purification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate include derivatives with variations in substituents, oxidation states, or ring saturation. Below is a comparative analysis based on available literature:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Functional Group Influence: The Boc group in the parent compound enhances solubility in non-polar solvents and stabilizes the imine against hydrolysis, unlike the free amine derivative (CAS: 1337398-37-4), which is prone to oxidation and requires strict storage conditions . Nitro-substituted analogs (e.g., CAS: 942492-08-2) exhibit enhanced electrophilicity, making them candidates for nucleophilic aromatic substitution reactions in drug discovery .

Synthetic Utility: The parent compound’s imine bridge allows for chelation with transition metals, a property less pronounced in saturated analogs like 5-(tert-butyl)-1,2,3,4-tetrahydronaphthalen-1-amine .

Safety and Handling :

- Unlike the nitro-substituted derivative (CAS: 942492-08-2), which is marketed for medicinal use, the parent compound and its amine analog (CAS: 1337398-37-4) are restricted to laboratory research due to insufficient toxicological data .

Critical Notes and Limitations

- Data Gaps : Direct comparative studies on the biological activity or environmental persistence of these compounds are scarce. Most available data focus on synthetic pathways rather than functional comparisons.

- Contradictions : While highlights analytical methods for quaternary ammonium compounds, their applicability to the imine derivatives discussed here remains untested, creating ambiguity in extrapolating results.

Biological Activity

Introduction

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate (CAS No. 5176-32-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Properties

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- CAS Number : 5176-32-9

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several mechanisms:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting specific enzymes linked to metabolic pathways associated with cancer and inflammation.

- Antioxidant Properties : Research indicates that the compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

- A study evaluated the effect of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent.

-

Inflammation Models :

- In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and pain response compared to control groups.

-

Neuroprotective Studies :

- In vitro experiments using neuronal cell cultures exposed to oxidative stress indicated that this compound significantly reduced cell death and preserved cellular integrity.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound exhibits low acute toxicity but requires further investigation into chronic exposure effects.

Table 2: Toxicity Data Overview

Q & A

Q. What are the recommended synthetic routes for tert-butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and tert-butyl protection. For example, tert-butyl carboxylate derivatives are synthesized under anhydrous conditions using reagents like Boc anhydride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Contamination by residual solvents (e.g., DCM) can reduce purity; GC/MS analysis is recommended post-synthesis for verification .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity analysis requires a combination of techniques:

- HPLC-UV/Vis : Detects impurities at trace levels (≥0.1%) using C18 columns and acetonitrile/water mobile phases.

- GC/MS : Identifies volatile byproducts (e.g., residual tert-butanol) with electron ionization (EI) mode .

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and detect non-volatile impurities.

Data tables comparing detection limits:

| Technique | Detection Limit | Key Applications |

|---|---|---|

| HPLC-UV/Vis | 0.1% | Non-volatile impurities |

| GC/MS | 1 ppm | Volatile residuals |

| NMR | 5% | Structural confirmation |

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) must be used to avoid moisture absorption, which can hydrolyze the tert-butyl group. Stability studies show <2% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction intermediates be trapped or characterized to resolve contradictions in proposed synthetic mechanisms?

- Methodological Answer : Mechanistic ambiguities (e.g., imine vs. enamine intermediates) require in-situ monitoring :

- Low-Temperature NMR : Capture transient intermediates at –40°C in deuterated solvents.

- Quenching Experiments : Use trapping agents like hydroxylamine for imine stabilization.

For example, discrepancies in imine tautomerization pathways can be resolved via 2D NMR (HSQC, HMBC) to assign proton-carbon correlations .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during scale-up?

- Methodological Answer : Variability arises from inconsistent purification or residual catalysts. Mitigation strategies:

- SPE (Solid-Phase Extraction) : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol to remove polar impurities .

- Recrystallization : Optimize solvent systems (e.g., tert-butyl methyl ether/hexane) to isolate high-purity crystals.

- DoE (Design of Experiments) : Statistically model factors (temperature, solvent ratios) to identify critical process parameters.

Q. How does the compound’s stability under acidic/basic conditions impact its applicability in catalysis or drug discovery?

- Methodological Answer : Stability testing involves:

- pH Stress Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Kinetic Analysis : Calculate half-life (t1/2) under physiological conditions (e.g., t1/2 = 8 hours at pH 7.4 vs. 2 hours at pH 1.2) .

Data tables from stress studies guide formulation choices (e.g., encapsulation for gastric resistance).

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Standardize protocols:

- Dynamic Light Scattering (DLS) : Measure particle size in saturated solutions.

- UV-Vis Spectrophotometry : Quantify solubility via Beer-Lambert law at λmax.

For example, solubility in DCM (non-polar) is 50 mg/mL, while in methanol (polar), it drops to 10 mg/mL due to tert-butyl group hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.